

Spectroscopic Profile of 2-(2-Bromoethyl)-1,3-dioxane: A Technical Overview

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Compound of Interest

Compound Name: 2-(2-Bromoethyl)-1,3-dioxane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound **2-(2-Bromoethyl)-1,3-dioxane**. The information presented herein is crucial for the characterization and utilization of this molecule in synthetic chemistry and drug development. This document compiles ^1H NMR, ^{13}C NMR, and IR spectroscopic data, alongside general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-(2-Bromoethyl)-1,3-dioxane**.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Description |
|---------------------------------|--|
| 4.702 | Attributed to the methine proton (CH) of the dioxane ring. |
| 4.096 | Assigned to the axial protons of the methylene groups (-OCH ₂ -) in the dioxane ring. |
| 3.782 | Corresponds to the equatorial protons of the methylene groups (-OCH ₂ -) in the dioxane ring. |
| 3.453 | Represents the methylene protons adjacent to the bromine atom (-CH ₂ Br). |
| 2.129 | Attributed to the methylene protons adjacent to the dioxane ring (-CH ₂ -dioxane). |
| 1.355 | Assigned to the methylene protons at the 5-position of the dioxane ring. |

Solvent: CDCl₃, Instrument Frequency: 400 MHz. Data sourced from ChemicalBook.[\[1\]](#)

Note: Definitive proton assignments and coupling constants (J values) are not fully available in the public domain resources accessed. The assignments presented are based on typical chemical shifts for similar structures.

Table 2: ¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for **2-(2-Bromoethyl)-1,3-dioxane** is not readily available in the public domain spectral databases. For structurally similar compounds, the following chemical shifts can be anticipated: the carbon of the -CH₂Br group would appear around 25-40 ppm, the carbons of the dioxane ring would be in the range of 60-75 ppm for the -OCH₂- groups and around 25-30 ppm for the C5 methylene group, with the acetal carbon appearing further downfield.

Table 3: Infrared (IR) Spectroscopy Data

A comprehensive list of assigned vibrational frequencies for **2-(2-Bromoethyl)-1,3-dioxane** is not available. However, the IR spectrum is expected to exhibit characteristic peaks

corresponding to the functional groups present in the molecule.

| Wavenumber Range (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------------|----------------|--------------------------------|
| 2960-2850 | C-H stretch | Aliphatic CH ₂ , CH |
| 1150-1050 | C-O stretch | Acetal (C-O-C) |
| 700-600 | C-Br stretch | Alkyl bromide |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not explicitly available. However, the following sections outline generalized procedures for NMR and IR spectroscopy that are applicable for the analysis of compounds such as **2-(2-Bromoethyl)-1,3-dioxane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-(2-Bromoethyl)-1,3-dioxane** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-25 mg/mL. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, standard acquisition parameters are used, and chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). For ¹³C NMR, a proton-decoupled sequence is typically used, and chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **2-(2-Bromoethyl)-1,3-dioxane**, the spectrum can be recorded by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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References

- 1. 2-(2-Bromoethyl)-1,3-dioxane(33884-43-4) 1H NMR [m.chemicalbook.com]
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